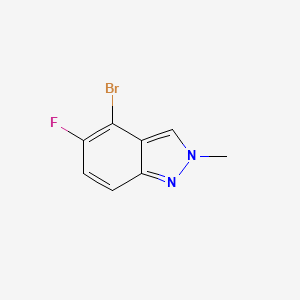![molecular formula C20H16ClNO4 B13907976 1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride, also known as chelerythrine chloride, is a naturally occurring benzophenanthridine alkaloid. It is derived from the plant Chelidonium majus and other members of the Papaveraceae family. This compound is known for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride typically involves the oxidation of protopine or related alkaloids. One common method includes the use of hydrogen peroxide or chlorine to oxidize protopine, followed by crystallization and purification steps to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale extraction from plant sources or through synthetic routes involving the oxidation of precursor alkaloids. The process involves several steps, including extraction, purification, and crystallization to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chlorine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted benzophenanthridine derivatives.
Scientific Research Applications
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity, particularly in inhibiting protein kinase C.
Industry: Used in the production of dyes and fluorescent markers
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinase C, a key enzyme involved in various cellular processes. By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it affects other molecular targets and pathways, including the suppression of c-Src/FAK signaling and the Janus kinase 2/STAT3 pathway .
Comparison with Similar Compounds
Similar Compounds
- Sanguinarine
- Berberine
- Nitidine chloride
- Sanguinarine chloride
Uniqueness
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride is unique due to its dual methoxy groups and its ability to inhibit protein kinase C specifically. This specificity makes it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C20H16ClNO4 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride |
InChI |
InChI=1S/C20H15NO4.ClH/c1-22-16-6-5-12-13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21-9-15(12)20(16)23-2;/h3-9H,10H2,1-2H3;1H |
InChI Key |
WZAZXWZNNMQJTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CN=C3C(=C2C=C1)C=CC4=CC5=C(C=C43)OCO5)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B13907897.png)

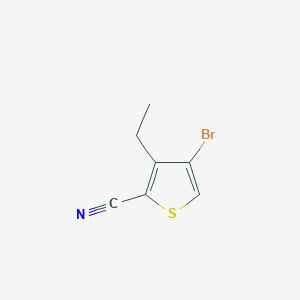
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13907910.png)
![tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)
![(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13907926.png)
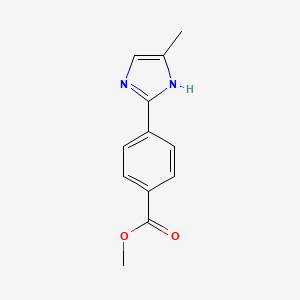
![Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate](/img/structure/B13907944.png)
![7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13907951.png)

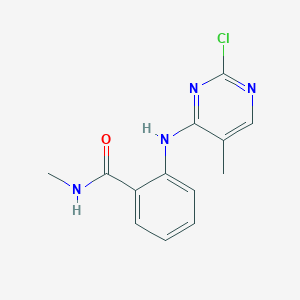
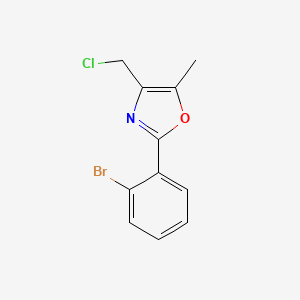
![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)
